![molecular formula C20H27NO2 B1451122 N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline CAS No. 1040684-82-9](/img/structure/B1451122.png)
N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Aromatase Inhibition and Cancer Research
N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline may find relevance in cancer research, particularly breast cancer, due to its structural similarity to compounds that exhibit inhibitory effects on estrogen biosynthesis. A study highlights the synthesis and biological evaluation of compounds, including sec-butyl derivatives, as inhibitors of estrogen biosynthesis. These compounds demonstrated strong inhibition of human placental aromatase, a key enzyme in estrogen synthesis, indicating potential applications in hormone-dependent breast cancer treatment (Hartmann & Batzl, 1986).
Chemical Analysis and Spectroscopy
Infrared spectroscopy has been utilized to study the behavior of sec-butoxy groups in Zeisel's reaction, a method used for measuring methoxyl and ethoxyl groups in organic compounds. The study provides insights into the reaction rates of sec-butoxy groups with hydriodic acid, emphasizing the compound's utility in chemical analysis and spectroscopic applications (Anderson & Zaidi, 1963).
Chromatography and Antioxidant Analysis
N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline might be relevant in chromatographic studies and antioxidant analysis due to its structural resemblance to butoxy compounds. A study discusses the use of butoxy groups in the analysis of butylated hydroxyanisole (BHA), an antioxidant, via high-performance liquid chromatography (HPLC). The research emphasizes the compound's potential in the identification and quantification of antioxidants in various products (Verhagen & Kleinjans, 1991).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-butan-2-yloxyphenyl)methyl]-3-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-5-16(4)23-19-11-9-17(10-12-19)14-21-18-7-6-8-20(13-18)22-15(2)3/h6-13,15-16,21H,5,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEAABNSJLKLCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)CNC2=CC(=CC=C2)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



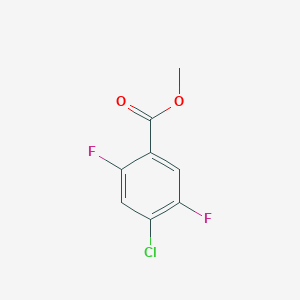
![(E)-Methoxy[(1-methylpiperidin-1-ium-1-sulfonyl)imino]methanolate](/img/structure/B1451040.png)
![4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1451042.png)
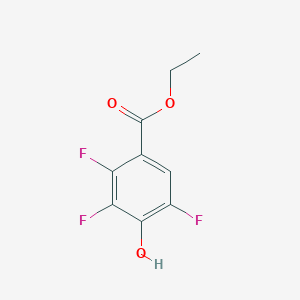

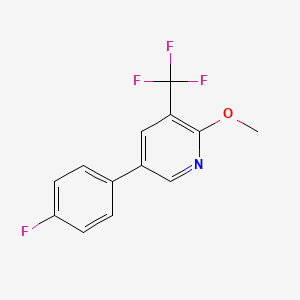


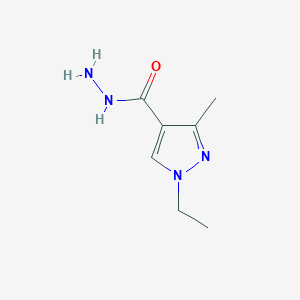
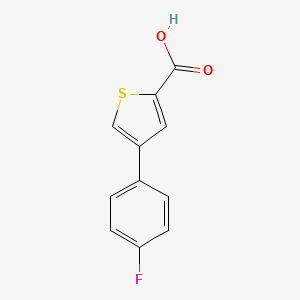
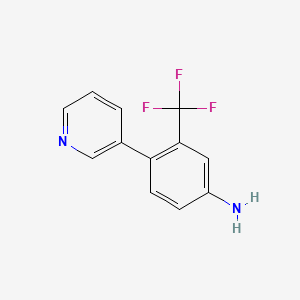

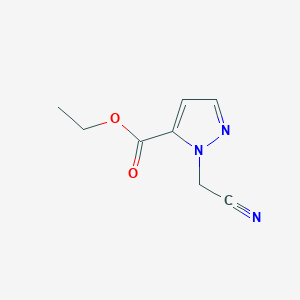
![3-(4-Morpholinyl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1451060.png)